N-Phenylfuran-2-amine
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Overview
Description
N-Phenylfuran-2-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an aniline group, which is a phenyl group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylfuran-2-amine typically involves the reaction of furan-2-carboxylic acid with aniline under specific conditions. One common method is the reductive amination of furan-2-carboxaldehyde with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst . Another approach involves the direct amination of furan-2-carboxylic acid with aniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The use of heterogeneous catalysts, such as palladium on carbon, can enhance the efficiency of the reaction and facilitate the separation of the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-Phenylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in nitro-substituted derivatives can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas over a palladium catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or alkylated this compound derivatives.
Scientific Research Applications
N-Phenylfuran-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of N-Phenylfuran-2-amine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antimicrobial effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-Phenylpyrrole-2-amine: Similar structure with a pyrrole ring instead of a furan ring.
N-Phenylthiophene-2-amine: Contains a thiophene ring instead of a furan ring.
N-Phenylimidazole-2-amine: Features an imidazole ring instead of a furan ring.
Uniqueness
N-Phenylfuran-2-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocyclic amines. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
856942-97-7 |
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Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-phenylfuran-2-amine |
InChI |
InChI=1S/C10H9NO/c1-2-5-9(6-3-1)11-10-7-4-8-12-10/h1-8,11H |
InChI Key |
QVQAOUQVDLVHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CO2 |
Origin of Product |
United States |
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